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# The Multifaceted Role of Interleukin-25: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a distinct member of the IL-17 cytokine family. Unlike its pro-inflammatory counterparts, IL-25 is a key orchestrator of type 2 immunity, playing a pivotal role in allergic inflammation, host defense against parasitic infections, and the complex landscape of autoimmune diseases and cancer. This technical guide provides an indepth exploration of the functions of IL-25, its signaling pathways, and the experimental methodologies used to investigate its biological significance.

## **Core Functions of Interleukin-25**

IL-25's primary function is the induction and amplification of type 2 immune responses, characterized by the production of cytokines such as IL-4, IL-5, and IL-13.[1] These cytokines are central to the pathophysiology of allergic diseases and the clearance of helminth infections.

# **Allergic Inflammation**

IL-25 is a critical initiator of allergic inflammation in tissues such as the lungs and gut.[2] Upon exposure to allergens, epithelial cells release IL-25, which in turn activates various immune cells, including type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and mast cells.[3][4] This leads to the hallmark features of allergic reactions, such as mucus overproduction, eosinophilia, and airway hyperresponsiveness.[4] Transgenic overexpression



of IL-25 in mice results in a spontaneous asthma-like phenotype, highlighting its potent proallergic activity.

# **Host Defense Against Parasites**

IL-25 plays a crucial role in the expulsion of parasitic helminths from the gastrointestinal tract. [1] It is constitutively expressed by tuft cells in the intestinal epithelium and its production is upregulated upon parasitic infection.[5] IL-25 activates ILC2s to produce IL-13, which promotes goblet cell hyperplasia and mucus production, creating an environment that is inhospitable for the parasites.[5] Studies in IL-25 deficient mice have shown impaired worm clearance, demonstrating its essential role in anti-helminth immunity.[1]

#### **Autoimmune Diseases**

The role of IL-25 in autoimmune diseases is complex and context-dependent, exhibiting both pro-inflammatory and anti-inflammatory functions. In conditions like psoriasis, IL-25 can exacerbate inflammation by promoting the recruitment of neutrophils and the activation of macrophages. Conversely, in diseases such as inflammatory bowel disease (IBD), type 1 diabetes, and multiple sclerosis, IL-25 can have a protective effect by inhibiting the differentiation of pro-inflammatory Th1 and Th17 cells through the induction of Th2 cytokines.[6]

#### Cancer

The function of IL-25 in cancer is also dualistic, with evidence supporting both tumor-promoting and tumor-suppressive roles.[6][7] In some cancers, such as non-small cell lung cancer, high IL-25 expression is associated with reduced overall survival, potentially by promoting an immunosuppressive tumor microenvironment.[8] In contrast, in other contexts, IL-25 can exert anti-tumor effects by inducing apoptosis in cancer cells and promoting the infiltration of anti-tumor immune cells like eosinophils.[7]

# **Cellular Sources and Targets of IL-25**

IL-25 is produced by a variety of cell types, primarily epithelial cells in barrier tissues like the lungs, skin, and gastrointestinal tract.[3] Other cellular sources include Th2 cells, mast cells, eosinophils, and macrophages.[9]



The primary targets of IL-25 are cells that express its heterodimeric receptor, composed of IL-17RA and IL-17RB subunits.[10] These include:

- Type 2 Innate Lymphoid Cells (ILC2s): Potent producers of type 2 cytokines.
- T helper 2 (Th2) cells: Key adaptive immune cells in type 2 immunity.[11]
- Eosinophils: Granulocytes involved in allergic inflammation and parasite defense.
- Basophils and Mast Cells: Key players in allergic responses.
- Epithelial cells: Can respond to IL-25 in an autocrine or paracrine manner.
- Dendritic Cells: Antigen-presenting cells that can be influenced by IL-25 to promote Th2 responses.[12]
- NKT cells: A subset of T cells that can produce type 2 cytokines in response to IL-25.[4]

# **Quantitative Data on IL-25 Function**

The following tables summarize quantitative data from various studies on the effects of IL-25.

Table 1: IL-25 Concentration in Human Diseases

Disease	Sample Type	IL-25 Concentration (Patients)	IL-25 Concentration (Controls)	Reference
Atopic Dermatitis	Serum	145 ± 98 pg/mL	74 ± 23 pg/mL	[5]
Eczema	Serum	145.69 ± 586.78 pg/mL	49.45 ± 210.77 pg/mL	[13]
Cholangiocarcino ma (Metastatic)	Cancer Tissue	Significantly higher	Lower in non- metastatic	[14]
Gastric Cancer	Intra-tumoral Tissue	High density associated with longer survival	Low density associated with shorter survival	[12]



Table 2: Effects of IL-25 in Mouse Models of Disease

Mouse Model	Treatment/Gen otype	Outcome Measure	Result	Reference
Oxazolone- induced colitis	Anti-IL-25 neutralizing antibody (500 μ g/mouse )	Body weight loss, colon ulceration	Significant improvement	[15]
Collagen- induced arthritis	Recombinant murine IL-25 (1 μ g/mouse )	Clinical score of arthritis	Attenuated development	[8]
HDM-induced allergic asthma	IL-25 knockout mice	Airway inflammation, eosinophil recruitment	Restrained inflammation and recruitment	[9]
T. spiralis infection	Recombinant IL- 25	Worm burden	Lower worm burden	[16]

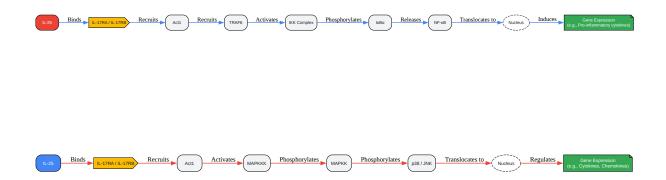
# **Interleukin-25 Signaling Pathways**

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RB.[10] This binding initiates a cascade of intracellular signaling events, primarily through three major pathways: NF-kB, MAP kinases (MAPK), and STAT5.

## NF-κB Pathway

The canonical NF-κB pathway is a key mediator of IL-25-induced inflammation. Upon ligand binding, the receptor complex recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of the IKK complex.[17][18] IKK then phosphorylates IκBα, targeting it for degradation and allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.[19]

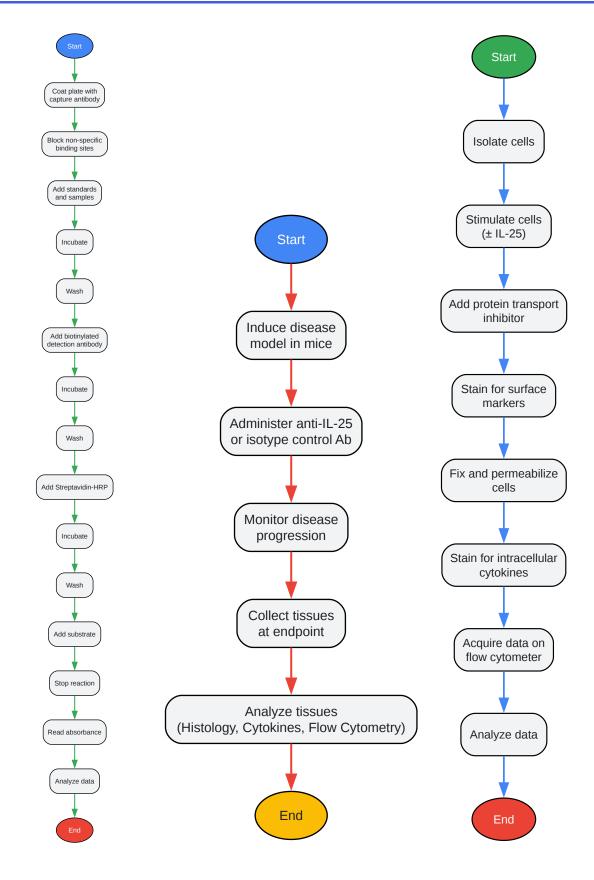












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